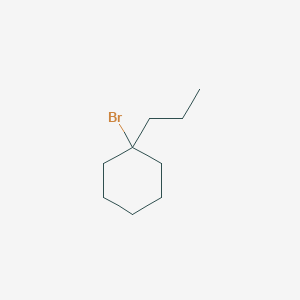

1-Bromo-1-propylcyclohexane

Description

Properties

CAS No. |

63399-53-1 |

|---|---|

Molecular Formula |

C9H17Br |

Molecular Weight |

205.13 g/mol |

IUPAC Name |

1-bromo-1-propylcyclohexane |

InChI |

InChI=1S/C9H17Br/c1-2-6-9(10)7-4-3-5-8-9/h2-8H2,1H3 |

InChI Key |

ZHCCJGKSDXGILF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCCCC1)Br |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1-Bromo-1-propylcyclohexane from 1-propylcyclohexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-1-propylcyclohexane from its corresponding tertiary alcohol, 1-propylcyclohexanol (B1594168). The core of this transformation lies in a nucleophilic substitution reaction, specifically an S(_N)1 mechanism, favored by the tertiary nature of the alcohol substrate. This document outlines the theoretical basis, experimental protocol, potential side reactions, and detailed characterization of the target molecule.

Reaction Overview and Mechanism

The conversion of 1-propylcyclohexanol to this compound is achieved by treatment with a strong acid, typically hydrobromic acid (HBr). Due to the tertiary structure of the alcohol, the reaction proceeds via a unimolecular nucleophilic substitution (S(_N)1) pathway.[1][2][3] This mechanism involves the formation of a stable tertiary carbocation intermediate.

The key steps of the S(_N)1 mechanism are:

-

Protonation of the Hydroxyl Group: The hydroxyl group of the alcohol is a poor leaving group. In the presence of a strong acid like HBr, it is protonated to form a good leaving group, water.[1][3]

-

Formation of a Carbocation: The protonated alcohol dissociates, leading to the departure of a water molecule and the formation of a relatively stable tertiary carbocation. This is the rate-determining step of the reaction.[1]

-

Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, attacks the electrophilic carbocation, forming the final product, this compound.

A competing reaction pathway is the E1 (unimolecular elimination) reaction, which can also proceed through the same carbocation intermediate. This typically results in the formation of an alkene, in this case, 1-propylcyclohex-1-ene and its isomers.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material and the product.

Table 1: Physicochemical Properties

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Starting Material | 1-Propylcyclohexan-1-ol | C₉H₁₈O | 142.24 |

| Product | This compound | C₉H₁₇Br | 205.13[4] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Key Expected Signals |

| ¹H NMR (CDCl₃) | Multiplets for the cyclohexane (B81311) ring protons (approx. 1.2-2.0 ppm), a triplet for the methyl group of the propyl chain (approx. 0.9 ppm), and multiplets for the methylene (B1212753) groups of the propyl chain. |

| ¹³C NMR (CDCl₃) | A signal for the carbon bearing the bromine atom (C-Br) in the downfield region, multiple signals for the cyclohexane ring carbons, and signals for the propyl group carbons. |

| Infrared (IR) | C-H stretching vibrations (approx. 2850-2950 cm⁻¹), C-H bending vibrations (approx. 1450 cm⁻¹), and a characteristic C-Br stretching vibration (approx. 500-600 cm⁻¹).[5] |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the propyl group and the bromine atom. |

Experimental Protocols

3.1. Synthesis of this compound

Materials:

-

1-propylcyclohexanol

-

Concentrated hydrobromic acid (48% aqueous solution)

-

Diethyl ether or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Separatory funnel

-

Reflux condenser (optional, depending on reaction temperature)

-

Stirring apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-propylcyclohexanol in an equal volume of diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add an excess of cold, concentrated hydrobromic acid (approximately 2-3 molar equivalents) to the stirred solution. The addition should be done dropwise to control the exothermic reaction.

-

After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For tertiary alcohols, the reaction is often rapid.[2] If the reaction is slow, gentle heating under reflux may be required.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

3.2. Characterization Protocols

Standard spectroscopic techniques should be employed to confirm the structure and purity of the synthesized this compound.

-

NMR Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (B151607) (CDCl₃) and acquire ¹H and ¹³C NMR spectra.

-

Infrared Spectroscopy: Obtain an IR spectrum of the neat liquid product using a thin film between salt plates or using an ATR-FTIR spectrometer.[6]

-

Mass Spectrometry: Analyze the product using a mass spectrometer, typically with electron ionization (EI), to determine the molecular weight and fragmentation pattern.

Potential Side Reactions

The primary side reaction in this synthesis is E1 elimination . The tertiary carbocation intermediate can lose a proton from an adjacent carbon atom to form an alkene.[7] In this case, the likely elimination product is 1-propylcyclohex-1-ene . Depending on the reaction conditions, other isomeric alkenes could also be formed. To favor substitution over elimination, it is generally recommended to use a high concentration of the nucleophile (HBr) and to keep the reaction temperature as low as possible.

Visualizations

Caption: S(_N)1 Reaction Mechanism for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

References

- 1. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]

- 2. 10.5 Preparing Alkyl Halides from Alcohols - Organic Chemistry | OpenStax [openstax.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. This compound | C9H17Br | CID 23364805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. (Prop-1-en-1-yl)cyclohexane | C9H16 | CID 316565 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 1-Bromo-1-propylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-1-propylcyclohexane. Due to the limited availability of experimental data for this specific compound, this guide incorporates computed data and relevant information from closely related isomers to offer a thorough profile.

Chemical Identity and Physical Properties

This compound is a halogenated cycloalkane. Its core structure consists of a cyclohexane (B81311) ring substituted with both a bromine atom and a propyl group at the same carbon position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₇Br | PubChem[1] |

| Molecular Weight | 205.13 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 63399-53-1 | PubChem[1] |

| Canonical SMILES | CCCC1(CCCCC1)Br | PubChem[1] |

| InChI | InChI=1S/C9H17Br/c1-2-6-9(10)7-4-3-5-8-9/h2-8H2,1H3 | PubChem[1] |

| XLogP3 | 3.9 | PubChem[1] |

Note: The properties listed above are computationally derived.

Synthesis

A likely synthetic route to this compound involves the bromination of the corresponding tertiary alcohol, 1-propylcyclohexan-1-ol. This reaction is analogous to the synthesis of other tertiary bromoalkanes.

Reaction Scheme: Synthesis of this compound

Caption: Synthesis of this compound from 1-propylcyclohexan-1-ol.

Experimental Protocol: General Procedure for Bromination of a Tertiary Alcohol

This protocol is a generalized procedure based on the synthesis of similar tertiary bromides and should be adapted and optimized for the specific synthesis of this compound.

-

Reaction Setup: To a solution of 1-propylcyclohexan-1-ol in a suitable inert solvent (e.g., diethyl ether or dichloromethane), cooled in an ice bath, slowly add a brominating agent such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).

-

Reaction Conditions: Stir the reaction mixture at 0°C for one hour and then allow it to warm to room temperature, stirring for several hours.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, carefully quench the reaction by pouring it over ice-water. Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Chemical Reactivity

As a tertiary alkyl halide, this compound is expected to undergo nucleophilic substitution and elimination reactions primarily through unimolecular pathways (Sₙ1 and E1) due to the steric hindrance around the tertiary carbon, which disfavors bimolecular reactions (Sₙ2).

Diagram: Reactivity Pathways of this compound

Caption: Unimolecular substitution (Sₙ1) and elimination (E1) pathways.

Nucleophilic Substitution (Sₙ1)

In the presence of a weak nucleophile (e.g., water, alcohols), this compound is expected to undergo solvolysis via an Sₙ1 mechanism. The reaction proceeds through a stable tertiary carbocation intermediate.

Elimination (E1)

Concurrent with Sₙ1 reactions, E1 elimination is also expected to occur, especially at higher temperatures. A weak base will remove a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene.

Spectroscopic Properties

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Frequency |

| ¹H NMR | -CH₂- (propyl, adjacent to C-Br) | ~1.8 - 2.2 ppm |

| Cyclohexane protons | ~1.2 - 1.9 ppm | |

| -CH₂- (propyl, middle) | ~1.4 - 1.7 ppm | |

| -CH₃ (propyl) | ~0.9 - 1.1 ppm | |

| ¹³C NMR | C-Br | ~60 - 70 ppm |

| Cyclohexane carbons | ~25 - 40 ppm | |

| Propyl carbons | ~10 - 45 ppm | |

| IR Spectroscopy | C-H stretching (alkane) | 2850 - 3000 cm⁻¹ |

| C-H bending | 1350 - 1470 cm⁻¹ | |

| C-Br stretching | 500 - 600 cm⁻¹ |

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for acquiring spectroscopic data.

Workflow: Spectroscopic Analysis

Caption: General workflow for spectroscopic analysis.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a frequency of 75 MHz or higher is recommended.

-

Acquisition: Acquire one-dimensional ¹H and ¹³C NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired data (Fourier transform, phase correction, baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Sample Preparation: As a neat liquid, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample holder. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum of the compound.

Safety and Handling

Specific safety data for this compound is not available. However, based on similar brominated organic compounds, it should be handled with care. It is likely to be a skin and eye irritant and may be harmful if inhaled or ingested. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a tertiary alkyl halide with chemical reactivity dominated by unimolecular substitution and elimination pathways. While specific experimental data is scarce, its physical and spectroscopic properties can be reasonably predicted based on its structure and comparison with related compounds. The synthetic and analytical protocols provided in this guide offer a foundation for researchers working with this and similar molecules. As with any chemical, appropriate safety precautions should be taken during handling and use.

References

1-Bromo-1-propylcyclohexane CAS number and spectral data

An In-depth Technical Guide to 1-Bromo-1-propylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated hydrocarbon of interest in organic synthesis and drug discovery. This document details its chemical identity, including its CAS number, and presents predicted spectral data for its characterization. Furthermore, a detailed experimental protocol for its synthesis from the corresponding tertiary alcohol is provided, along with a logical workflow for its analysis.

Chemical Identity

-

Chemical Name: this compound

-

Molecular Formula: C₉H₁₇Br

-

Molecular Weight: 205.14 g/mol

Predicted Spectral Data

Due to the limited availability of experimental spectra in public databases, the following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of NMR, IR, and mass spectrometry, and by analogy to structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.80 - 1.95 | m | 2H | Cyclohexane CH₂ (axial, adjacent to C-Br) |

| ~1.60 - 1.75 | m | 2H | Cyclohexane CH₂ (equatorial, adjacent to C-Br) |

| ~1.40 - 1.55 | m | 6H | Remaining Cyclohexane CH₂ |

| ~1.90 - 2.05 | t | 2H | -CH₂-CH₂-CH₃ |

| ~1.25 - 1.40 | sextet | 2H | -CH₂-CH₂-CH₃ |

| ~0.95 | t | 3H | -CH₂-CH₂-CH₃ |

Predicted in CDCl₃ at 300 MHz.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~70 - 75 | C-Br (quaternary) |

| ~40 - 45 | -CH₂-CH₂-CH₃ |

| ~35 - 40 | Cyclohexane C (adjacent to C-Br) |

| ~25 - 30 | Cyclohexane C |

| ~22 - 26 | Cyclohexane C |

| ~18 - 22 | -CH₂-CH₂-CH₃ |

| ~13 - 15 | -CH₂-CH₂-CH₃ |

Predicted in CDCl₃ at 75 MHz.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretching (alkane) |

| 1470 - 1440 | Medium | C-H bending (CH₂) |

| 650 - 550 | Medium-Strong | C-Br stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 205/207 | Moderate | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 125 | High | [M - Br]⁺ |

| 83 | Moderate | [C₆H₁₁]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The synthesis of this compound, a tertiary alkyl bromide, can be achieved by the reaction of 1-propylcyclohexan-1-ol with hydrobromic acid. This reaction proceeds via an Sₙ1 mechanism.

Synthesis of this compound

Materials:

-

1-propylcyclohexan-1-ol

-

Concentrated Hydrobromic Acid (48% aqueous solution)

-

Anhydrous Calcium Chloride (CaCl₂)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-propylcyclohexan-1-ol.

-

Cool the flask in an ice bath and slowly add an excess of concentrated hydrobromic acid with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to a gentle reflux for 2-3 hours. The reaction should be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Separate the lower aqueous layer from the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and Analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-Bromo-1-propylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-Bromo-1-propylcyclohexane. Due to the limited availability of experimental spectra for this specific compound in public databases, this guide leverages predictive methodologies to offer valuable insights for structural elucidation and characterization. Detailed experimental protocols for acquiring high-quality NMR data are also presented.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using computational algorithms that analyze the molecule's structure and estimate the chemical environment of each nucleus.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Cyclohexane CH₂ (C2, C6) - axial | 1.89 | m | 2H |

| Cyclohexane CH₂ (C2, C6) - equatorial | 2.15 | m | 2H |

| Cyclohexane CH₂ (C3, C5) - axial | 1.25 | m | 2H |

| Cyclohexane CH₂ (C3, C5) - equatorial | 1.65 | m | 2H |

| Cyclohexane CH₂ (C4) | 1.50 | m | 2H |

| Propyl CH₂ (C1') | 1.95 | t | 2H |

| Propyl CH₂ (C2') | 1.45 | sextet | 2H |

| Propyl CH₃ (C3') | 0.95 | t | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (C-Br) | 75.0 |

| C2, C6 | 38.0 |

| C3, C5 | 24.0 |

| C4 | 26.0 |

| C1' | 45.0 |

| C2' | 17.0 |

| C3' | 14.0 |

Structural Representation and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the numbering scheme used for the assignment of the predicted NMR chemical shifts.

Caption: Structure of this compound with atom numbering.

Experimental Protocols

The acquisition of high-resolution NMR spectra is paramount for accurate structural analysis. The following section outlines a detailed methodology for preparing and analyzing a sample of this compound.

Sample Preparation

A meticulously prepared sample is crucial for obtaining a high-quality NMR spectrum.[1][2][3][4]

-

Sample Weighing: For ¹H NMR, accurately weigh approximately 5-20 mg of the purified compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[2][3]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for nonpolar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2][4] Gentle vortexing or sonication can aid in complete dissolution.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shifts.[3]

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.[1]

-

Final Checks: Ensure the liquid height in the NMR tube is appropriate for the spectrometer (typically around 4-5 cm). Cap the tube securely to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).[5]

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument will then lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized through a process called shimming, which can be performed manually or automatically to achieve sharp, symmetrical peaks.

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal detection.

-

Acquisition Parameters:

-

Pulse Angle: A 30-degree pulse angle is commonly used for routine ¹H NMR spectra.[5]

-

Spectral Width: Set the spectral width to encompass all expected signals (e.g., 0-12 ppm for ¹H NMR and 0-220 ppm for ¹³C NMR).

-

Acquisition Time: An acquisition time of 2-4 seconds is typical.[5]

-

Relaxation Delay: A relaxation delay of 1-2 seconds between pulses allows for the spins to return to equilibrium.[5]

-

Number of Scans: To improve the signal-to-noise ratio, multiple scans are acquired and averaged. For ¹H NMR, 16 to 64 scans are usually sufficient, while ¹³C NMR may require several hundred to thousands of scans.[5]

-

Data Processing

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.[5]

-

Phasing and Baseline Correction: The spectrum is phase-corrected to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.[5]

-

Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm).[5]

-

Integration and Multiplicity Analysis: For ¹H NMR, the peak areas are integrated to determine the relative number of protons, and the splitting patterns (multiplicities) are analyzed to deduce information about neighboring protons.[5]

Experimental Workflow

The following flowchart illustrates the general workflow for NMR sample preparation and data acquisition.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-1-propylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 1-bromo-1-propylcyclohexane. The principles outlined herein are foundational for the structural elucidation of halogenated cyclic compounds, a common motif in medicinal chemistry and materials science.

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. The resulting fragmentation pattern serves as a unique fingerprint of the molecule. For halogenated compounds like this compound, the presence of the bromine atom significantly influences the fragmentation pathways.

A key characteristic of bromine-containing compounds in mass spectrometry is the presence of two abundant isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, where two peaks of roughly equal intensity are observed, separated by two m/z units (M+ and M+2).

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to be initiated by the ionization of the bromine atom, which has a lower ionization energy than the carbon or hydrogen atoms. The resulting molecular ion can then undergo several fragmentation reactions. The primary fragmentation pathways are predicted to be:

-

Loss of the Bromine Atom: A common fragmentation pathway for bromoalkanes is the homolytic cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical. This leads to the formation of a stable tertiary carbocation.

-

Alpha-Cleavage: Cleavage of the bond between the quaternary carbon and the propyl group (α-cleavage) can occur, leading to the loss of a propyl radical.

-

Loss of the Propyl Group: Heterolytic cleavage of the C-C bond of the propyl group can lead to the loss of a propyl radical and the formation of a bromine-containing cation.

-

Ring Opening and Subsequent Fragmentations: The cyclohexyl ring can undergo rearrangement and fragmentation, leading to the formation of smaller hydrocarbon fragments.

Data Presentation: Predicted Mass Spectrum

The following table summarizes the predicted major fragment ions for this compound in an electron ionization mass spectrum. The relative abundances are qualitative predictions based on the expected stability of the resulting ions.

| m/z (79Br/81Br) | Proposed Fragment Structure | Fragmentation Pathway | Predicted Relative Abundance |

| 204 / 206 | [C9H17Br]+• | Molecular Ion | Low |

| 125 | [C9H17]+ | Loss of •Br | High |

| 161 / 163 | [C6H10Br]+ | Loss of •C3H7 (propyl radical) | Moderate |

| 83 | [C6H11]+ | Cyclohexyl cation | Moderate |

| 43 | [C3H7]+ | Propyl cation | High |

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a general experimental protocol for acquiring the mass spectrum of a liquid sample such as this compound using a standard gas chromatograph-mass spectrometer (GC-MS) system with an electron ionization source.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Electron Ionization (EI) source

-

Quadrupole mass analyzer

GC Conditions:

-

Injection Port Temperature: 250 °C

-

Carrier Gas: Helium

-

Flow Rate: 1 mL/min

-

Injection Mode: Split (e.g., 50:1)

-

Injection Volume: 1 µL

-

Oven Program:

-

Initial Temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Final Hold: 5 minutes at 250 °C

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Rate: 2 scans/second

-

Solvent Delay: 3 minutes

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 100 ppm) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

Inject the sample into the GC-MS system.

Data Analysis:

-

The total ion chromatogram (TIC) will show the elution of the compound.

-

The mass spectrum corresponding to the chromatographic peak of this compound should be extracted and analyzed for the molecular ion and fragment ions.

Visualization of Fragmentation Pathways

The following diagram illustrates the predicted major fragmentation pathways of this compound upon electron ionization.

Caption: Predicted EI-MS fragmentation of this compound.

Core Reactivity Principles: The Unimolecular Pathway

An In-Depth Technical Guide to the Reactivity of Tertiary Bromocyclohexanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reactivity of tertiary bromocyclohexanes. These compounds are valuable intermediates in organic synthesis, and a thorough understanding of their reaction pathways is essential for the strategic design of complex molecules, including potential therapeutic agents. This document details the mechanistic dichotomy between substitution and elimination, the factors influencing these pathways, relevant stereochemical considerations, and detailed experimental protocols for studying their reactivity.

Tertiary bromocyclohexanes are characterized by a bromine atom attached to a tertiary carbon within a cyclohexane (B81311) ring. Due to significant steric hindrance around the reaction center, the bimolecular nucleophilic substitution (Sₙ2) pathway is effectively blocked.[1][2] Consequently, their reactivity is dominated by unimolecular mechanisms: Sₙ1 (substitution) and E1 (elimination).

Both Sₙ1 and E1 reactions proceed through a common, rate-determining first step: the spontaneous dissociation of the carbon-bromine bond to form a planar, sp²-hybridized tertiary carbocation intermediate.[1][3][4] The stability of this tertiary carbocation is a key factor driving the unimolecular pathway.[5][6] The overall reaction rate is dependent only on the concentration of the substrate (the tertiary bromocyclohexane), exhibiting first-order kinetics.[1][7]

Once formed, the carbocation intermediate can undergo one of two competing rapid steps:

-

Sₙ1 Pathway: The carbocation is attacked by a nucleophile. When the solvent acts as the nucleophile, the reaction is termed a solvolysis.[8]

-

E1 Pathway: A weak base (often the solvent) abstracts a proton from a carbon atom adjacent (β) to the carbocationic center, resulting in the formation of an alkene.

The competition between these two pathways is a central theme in the reactivity of tertiary bromocyclohexanes.

Caption: Competing Sₙ1 and E1 pathways for a tertiary bromocyclohexane.

Factors Influencing the Sₙ1/E1 Product Ratio

The distribution of substitution and elimination products can be controlled by carefully selecting the reaction conditions.

-

Nucleophile vs. Base Character: In Sₙ1/E1 reactions, the reagent (often the solvent) can act as both a nucleophile and a base. Stronger, bulkier bases tend to favor elimination. However, for unimolecular reactions where a weak base is typically used, other factors are more dominant. With strong, bulky bases like potassium tert-butoxide, the bimolecular E2 mechanism can be forced, even on tertiary substrates.[9]

-

Temperature: Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the entropy term more significant, thus favoring the elimination (E1) pathway.[2] Generally, applying heat will increase the proportion of the alkene product.[10]

-

Solvent: Polar protic solvents (e.g., water, ethanol (B145695), acetic acid) are essential for Sₙ1/E1 reactions.[11] They stabilize the transition state leading to the carbocation and solvate the leaving group, facilitating the initial ionization step. The nucleophilicity of the solvent also plays a role; less nucleophilic solvents can lead to a higher proportion of elimination products.[12]

Quantitative Reactivity Data: Solvent Effects

The rate of solvolysis is highly dependent on the polarity and ionizing ability of the solvent. The data for tert-butyl chloride, a close acyclic analogue, provides an excellent model for the behavior of tertiary bromocyclohexanes.

Table 1: Relative Solvolysis Rates of a Tertiary Halide in Various Solvents. Data presented is for tert-butyl chloride at 25°C, relative to 80% aqueous ethanol. This serves as a representative model for tertiary bromoalkane reactivity.

| Solvent | Dielectric Constant (ε) | Relative Rate (k_rel) |

| Acetic Acid | 6.2 | 0.005 |

| Ethanol (100%) | 24.3 | 0.037 |

| Methanol (100%) | 32.6 | 0.39 |

| 80% Ethanol / 20% Water | 67 | 1.00 |

| Formic Acid | 58.0 | 15.6 |

| Water (100%) | 78.5 | ~4000 |

Source: Data adapted from solvolysis studies of tertiary alkyl halides.[11]

Table 2: Summary of Conditions Favoring Sₙ1 vs. E1.

| Factor | Favors Sₙ1 (Substitution) | Favors E1 (Elimination) |

| Temperature | Lower Temperatures | Higher Temperatures (Heat) |

| Base/Nucleophile | Weakly basic, more nucleophilic | Weakly nucleophilic, stronger base character |

| Solvent | Highly nucleophilic polar protic solvents | Less nucleophilic polar protic solvents |

| Acid Catalyst | Acids with nucleophilic counter-ions (e.g., HBr, HCl) | Acids with non-nucleophilic counter-ions (e.g., H₂SO₄, H₃PO₄)[12] |

Stereochemistry and Conformational Analysis

Stereochemical Outcome of Sₙ1 Reactions

If the tertiary carbon bearing the bromine is a stereocenter, Sₙ1 reactions typically lead to racemization. The planar carbocation intermediate can be attacked by the nucleophile from either face with nearly equal probability, yielding a roughly 50:50 mixture of the two possible enantiomers.[3][4][6]

Conformational Effects and the E2 Pathway

While the E1 mechanism is common, the bimolecular E2 pathway is also a possibility, particularly with a strong, non-nucleophilic base. E2 reactions have a strict stereoelectronic requirement: the β-hydrogen and the leaving group must be in an anti-periplanar (180°) arrangement.[13]

In a cyclohexane system, this translates to a requirement for both the β-hydrogen and the bromine to be in axial positions (trans-diaxial). For a tertiary bromocyclohexane, achieving a conformation where the axial bromine has an available trans-diaxial β-hydrogen can be sterically demanding or impossible, further disfavoring the E2 pathway compared to the E1 mechanism, which has no such geometric constraint.

Experimental Protocols

Protocol for Measuring Sₙ1 Solvolysis Kinetics

This protocol is adapted from the study of tert-butyl chloride and is directly applicable to tertiary bromocyclohexanes like 1-bromo-1-methylcyclohexane.[14] The reaction rate is determined by monitoring the production of HBr over time via titration.

Objective: To determine the first-order rate constant (k) for the solvolysis of 1-bromo-1-methylcyclohexane in an aqueous ethanol solvent.

Materials:

-

1-bromo-1-methylcyclohexane

-

Aqueous ethanol (e.g., 80% ethanol / 20% water v/v)

-

Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)

-

Bromothymol blue indicator

-

Erlenmeyer flasks, burette, stopwatch, constant temperature water bath.

Procedure:

-

Preparation: Prepare a stock solution of 1-bromo-1-methylcyclohexane in the chosen solvent (e.g., 0.1 M).

-

Reaction Setup: In an Erlenmeyer flask, place a known volume of the aqueous ethanol solvent (e.g., 50 mL) and add 3-4 drops of bromothymol blue indicator. Place the flask in a constant temperature water bath (e.g., 25°C) to equilibrate.

-

Initiation: Using a pipette, add a precise volume of the standardized NaOH solution to the flask. The solution should be blue (basic).

-

Time Zero: Rapidly add a known volume of the 1-bromo-1-methylcyclohexane stock solution to the flask, swirl immediately, and start the stopwatch. This is t=0.

-

Titration: The solvolysis reaction produces HBr, which neutralizes the NaOH. Record the exact time when the indicator changes from blue to yellow/green (acidic).

-

Data Points: Immediately upon the color change, add another precise aliquot of the NaOH solution, turning the solution blue again. Record the time of the next color change. Repeat this process to obtain multiple data points.

-

Calculation: The rate constant (k) can be determined by plotting ln([R-Br]₀ / [R-Br]t) versus time, where the slope of the line is k.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 3. SN1 Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]

- 6. 7.4 SN1 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]

- 7. fiveable.me [fiveable.me]

- 8. youtube.com [youtube.com]

- 9. E1 elimination of 1-bromo-1-methylcylclohexane usi... - ACS Community [communities.acs.org]

- 10. 1-Bromo-1-methylcyclohexane | 931-77-1 | Benchchem [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. organic chemistry - What conditions would make SN1 products the major products over E1 products, and vice versa? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]

- 14. amherst.edu [amherst.edu]

The Stability of the 1-Propylcyclohexyl Carbocation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-propylcyclohexyl carbocation is a tertiary carbocation whose stability is a subject of interest in the study of reaction mechanisms and synthetic chemistry. This guide provides a comprehensive analysis of the factors influencing its stability, drawing upon available spectroscopic, kinetic, and computational data. We will explore its formation, potential rearrangements, and the experimental methodologies used to characterize this reactive intermediate. This document aims to serve as a technical resource for researchers in organic chemistry and drug development, providing a consolidated view of the current understanding of this specific carbocation.

Introduction

Carbocations are pivotal reactive intermediates in a vast array of organic reactions, including substitution (SN1), elimination (E1), and rearrangement reactions. Their inherent stability dictates the feasibility, regioselectivity, and stereoselectivity of these transformations. Tertiary carbocations, such as the 1-propylcyclohexyl cation, are generally considered to be relatively stable due to the electron-donating effects of the attached alkyl groups. However, the specific stability of the 1-propylcyclohexyl carbocation is a nuanced topic influenced by a combination of electronic and steric factors. Understanding these factors is crucial for predicting reaction outcomes and designing synthetic pathways.

Factors Influencing the Stability of the 1-Propylcyclohexyl Carbocation

The stability of the 1-propylcyclohexyl carbocation is primarily governed by two key factors:

-

Hyperconjugation: The primary stabilizing factor for the 1-propylcyclohexyl carbocation is hyperconjugation. This involves the delocalization of electron density from the adjacent C-H and C-C σ-bonds of the propyl group and the cyclohexane (B81311) ring into the empty p-orbital of the carbocationic center. This dispersal of the positive charge significantly stabilizes the ion.

-

Inductive Effect: The three alkyl groups attached to the carbocationic carbon (one propyl group and two methylene (B1212753) groups from the cyclohexane ring) are electron-donating. They push electron density towards the positively charged carbon, thereby reducing its charge and increasing its stability.

Experimental and Computational Data

Direct experimental measurement of carbocation stability is challenging due to their high reactivity. However, relative stabilities can be inferred from the rates of solvolysis of appropriate precursors, and their structures can be probed using spectroscopic techniques under superacid conditions. Computational chemistry also provides valuable insights into their energetic properties.

Spectroscopic Evidence

The direct observation of the 1-propylcyclohexyl carbocation has been achieved using nuclear magnetic resonance (NMR) spectroscopy in superacid media. A notable study by Kirchen, Sorensen, and Wagstaff in 1978 reported the 13C NMR spectrum of the "Propyl-1-cyclohexyl cation," providing direct evidence for its existence and offering insights into its electronic structure.

Table 1: 13C NMR Chemical Shifts for the 1-Propylcyclohexyl Carbocation

| Carbon Atom | Chemical Shift (ppm) |

| C1 (Carbocationic Center) | Data not explicitly found in search results, but would be significantly downfield |

| Propyl-Cα | Data not explicitly found |

| Propyl-Cβ | Data not explicitly found |

| Propyl-Cγ | Data not explicitly found |

| Cyclohexyl-C2, C6 | Data not explicitly found |

| Cyclohexyl-C3, C5 | Data not explicitly found |

| Cyclohexyl-C4 | Data not explicitly found |

Note: The specific chemical shift values from the cited J. Am. Chem. Soc. 1978, 100, 5134 paper were not available in the performed searches. Accessing this primary literature is essential for a complete dataset.

Solvolysis Rate Data

The rate of solvolysis of a 1-propylcyclohexyl derivative (e.g., tosylate or chloride) can provide a quantitative measure of the stability of the corresponding carbocation. A faster solvolysis rate implies a more stable carbocation intermediate. While specific solvolysis data for a 1-propylcyclohexyl substrate was not found in the searches, the general principles are well-established. The solvolysis of tertiary cycloalkyl halides is known to be significantly faster than that of their secondary or primary counterparts.

Table 2: Qualitative Comparison of Solvolysis Rates

| Substrate | Carbocation Intermediate | Relative Solvolysis Rate |

| 1-Chloro-1-propylcyclohexane | 1-Propylcyclohexyl (tertiary) | Fast |

| 1-Chlorocyclohexane | Cyclohexyl (secondary) | Slow |

| Chloromethylcyclohexane | Cyclohexylmethyl (primary) | Very Slow |

This table represents a qualitative trend based on general knowledge of carbocation stability. Quantitative data for the 1-propylcyclohexyl system is needed for a precise comparison.

Computational Studies

Quantum mechanical calculations are a powerful tool for determining the thermodynamic stability of carbocations. These studies can provide values for the heat of formation (ΔHf°) and allow for direct energy comparisons between different carbocation structures. While no specific computational studies focusing on the 1-propylcyclohexyl carbocation were retrieved, such calculations would be invaluable for quantifying its stability relative to other tertiary carbocations.

Potential Rearrangements of the 1-Propylcyclohexyl Carbocation

Carbocations are prone to rearrangements to form more stable isomers. The 1-propylcyclohexyl carbocation, being a tertiary carbocation, is already relatively stable. However, rearrangements are still possible, primarily through hydride or alkyl shifts.

Hydride Shifts

A 1,2-hydride shift from an adjacent carbon could potentially lead to a different tertiary carbocation. For instance, a hydride shift from the α-carbon of the propyl group would regenerate the same carbocation. A shift from the C2 or C6 positions of the cyclohexane ring would also lead to a tertiary carbocation. The relative energies of these isomeric carbocations would determine the likelihood of such rearrangements.

Alkyl Shifts and Ring Contraction/Expansion

More complex rearrangements involving alkyl shifts or changes in the ring structure are also conceivable, though likely to have higher activation barriers. For example, a methide or ethide shift from the propyl group is unlikely as it would lead to a less stable secondary carbocation. Ring contraction to a cyclopentylmethyl cation or expansion to a cycloheptyl cation are possibilities that have been observed in other cyclohexyl carbocation systems, often driven by the relief of ring strain or the formation of a more stable carbocation.

Experimental Protocols

Synthesis of Precursors

The study of the 1-propylcyclohexyl carbocation requires the synthesis of suitable precursors, such as 1-propylcyclohexanol (B1594168) or 1-chloro-1-propylcyclohexane.

Protocol for the Synthesis of 1-Propylcyclohexanol:

-

Grignard Reaction: Cyclohexanone is reacted with propylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent.

-

Work-up: The reaction mixture is quenched with a weak acid (e.g., aqueous ammonium (B1175870) chloride) to protonate the alkoxide and yield 1-propylcyclohexanol.

-

Purification: The product is purified by distillation or column chromatography.

Protocol for the Synthesis of 1-Chloro-1-propylcyclohexane:

-

From Alcohol: 1-Propylcyclohexanol is reacted with a chlorinating agent such as thionyl chloride (SOCl2) or concentrated hydrochloric acid.

-

Purification: The resulting 1-chloro-1-propylcyclohexane is purified by distillation.

Solvolysis Kinetics Measurement

A common method to determine the relative stability of a carbocation is to measure the rate of solvolysis of a suitable precursor, often a tosylate, in a polar protic solvent like acetic acid (acetolysis) or formic acid (formolysis).

General Protocol for Acetolysis of 1-Propylcyclohexyl Tosylate:

-

Synthesis of Tosylate: 1-Propylcyclohexanol is reacted with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) to form 1-propylcyclohexyl tosylate.

-

Kinetic Runs: A solution of the tosylate in acetic acid is maintained at a constant temperature. Aliquots are withdrawn at regular intervals.

-

Analysis: The concentration of the leaving group (p-toluenesulfonate) or the appearance of the product (1-propylcyclohexyl acetate) is monitored over time, typically by titration or spectroscopy.

-

Rate Constant Calculation: The data is used to calculate the first-order rate constant for the solvolysis reaction.

Visualizations

Formation of the 1-Propylcyclohexyl Carbocation

The formation of the 1-propylcyclohexyl carbocation typically proceeds through the heterolytic cleavage of a bond between the C1 carbon of the cyclohexane ring and a leaving group (X).

Caption: Formation of the 1-propylcyclohexyl carbocation.

Potential Rearrangement Pathways

The 1-propylcyclohexyl carbocation can potentially undergo rearrangements to form more stable isomers.

Caption: Potential rearrangement pathways of the carbocation.

Conclusion

The 1-propylcyclohexyl carbocation is a relatively stable tertiary carbocation, with its stability primarily attributed to hyperconjugation and inductive effects from the attached alkyl groups. While direct quantitative data on its stability remains somewhat elusive in readily available literature, its existence has been confirmed by 13C NMR spectroscopy. Further research involving detailed solvolysis kinetic studies and computational modeling is necessary to precisely quantify its stability relative to other carbocations. A thorough understanding of its formation and potential rearrangement pathways is essential for predicting and controlling the outcomes of reactions in which it is an intermediate, a consideration of significant importance in the field of drug development and complex molecule synthesis.

An In-depth Technical Guide on the Solubility of 1-Bromo-1-propylcyclohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-1-propylcyclohexane in various organic solvents. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on the foundational principles governing the solubility of haloalkanes, provides an expected qualitative solubility profile based on structural analysis, and details a robust experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to effectively utilize this compound in a variety of solvent systems.

Introduction: Understanding the Solubility of Haloalkanes

This compound is a tertiary bromoalkane. Its solubility is primarily governed by its molecular structure: a nonpolar cyclohexane (B81311) ring and propyl group, with a polar carbon-bromine (C-Br) bond. The principle of "like dissolves like" is the cornerstone for predicting its solubility. The large, nonpolar aliphatic portion of the molecule suggests that it will be readily soluble in nonpolar organic solvents due to favorable van der Waals interactions.[1][2][3]

While the C-Br bond introduces a dipole moment, making the molecule polar, this is generally not sufficient to overcome the strong hydrogen bonding network of polar protic solvents like water, leading to very low water solubility.[1][2] However, in less polar or polar aprotic organic solvents, the dipole-dipole interactions between the solute and solvent can contribute to solubility.[1][4] Generally, haloalkanes are considered soluble in most common organic solvents.[4][5]

Expected Solubility Profile of this compound

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene, Diethyl Ether | High / Miscible | The nonpolar nature of these solvents will readily solvate the nonpolar cyclohexane and propyl moieties of the molecule through London dispersion forces. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane | High / Miscible | These solvents possess a dipole moment that can interact favorably with the polar C-Br bond, while their organic character allows for good interaction with the nonpolar parts of the molecule. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | Short-chain alcohols are generally good solvents for many organic compounds. The nonpolar alkyl chains of the alcohols can interact with the cyclohexane and propyl groups, while the polar hydroxyl group has a lesser effect. Solubility is expected to decrease with increasing polarity of the alcohol. |

| Highly Polar Protic | Water | Very Low / Immiscible | The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole interactions with this compound. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following method is a widely accepted approach for determining the solubility of a liquid solute in a liquid solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

A series of sealable, temperature-controlled vials or test tubes

-

Constant temperature bath or shaker incubator

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or a calibrated refractometer

-

Volumetric flasks and micropipettes

-

Syringes and syringe filters (if necessary for removing particulates)

Procedure: Isothermal Shake-Flask Method

-

Preparation of Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for the analytical method (e.g., GC or refractometry).

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the solvent in a sealable vial. The presence of a distinct second phase of the solute is necessary to ensure a saturated solution.

-

Equilibration: Tightly seal the vials and place them in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent phase no longer changes over time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for several hours to allow for complete phase separation.

-

Sampling: Carefully extract an aliquot of the supernatant (the solvent phase) using a micropipette or syringe. Be cautious not to disturb the undissolved solute phase. If any fine droplets of the solute are suspended, a syringe filter may be used.

-

Analysis: Analyze the collected sample using a pre-calibrated analytical method (e.g., GC or refractometry) to determine the concentration of this compound in the solvent.

-

Data Reporting: The solubility should be reported in standard units such as grams of solute per 100 grams of solvent ( g/100g ), moles of solute per liter of solution (mol/L), or mole fraction. The experiment should be repeated at least three times to ensure reproducibility, and the results should be reported as the mean ± standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for the quantitative determination of solubility.

Safety Considerations

This compound is a chemical compound and should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. As a general guideline for haloalkanes, avoid inhalation, ingestion, and skin contact. Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, a strong understanding of its chemical structure and the principles of solubility allows for reliable predictions of its behavior in various organic solvents. This guide provides a framework for its effective use in research and development and outlines a clear experimental path for obtaining precise quantitative solubility data. The provided protocol and workflow diagram offer a standardized approach to ensure the generation of accurate and reproducible results.

References

An In-depth Technical Guide on the Health and Safety of 1-Bromo-1-propylcyclohexane

Disclaimer: Detailed toxicological data, including comprehensive experimental studies and established mechanisms of toxicity for 1-Bromo-1-propylcyclohexane, are not extensively available in the public domain. This guide is compiled from general safety information for structurally related alkyl halides and cycloalkanes, supplemented with standardized testing protocols. The quantitative data presented are illustrative and intended to serve as a template.

Executive Summary

This compound is a halogenated cycloalkane. Due to the presence of the bromine atom, this compound is anticipated to have irritant properties and may pose health risks upon exposure. This document provides a summary of potential hazards, outlines general handling procedures, and presents standardized experimental protocols that would be employed to formally assess its toxicological profile. The primary routes of occupational exposure are inhalation and dermal contact.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C9H17Br |

| Molecular Weight | 205.13 g/mol [2] |

| CAS Number | 63399-53-1[2] |

| Appearance | (Not specified, likely a liquid) |

| Boiling Point | (Not available) |

| Melting Point | (Not available) |

| Solubility | Likely low in water[3] |

Hazard Identification and Classification

Based on data from structurally similar compounds, this compound is anticipated to be classified as follows:

-

Skin Irritation: Likely to cause skin irritation.[4]

-

Eye Irritation: Likely to cause serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of vapors or aerosols.[4]

-

Acute Toxicity (Oral, Dermal, Inhalation): Data not available, but expected to be harmful if swallowed, in contact with skin, or if inhaled.[5]

Quantitative Toxicological Data Summary

The following tables summarize the types of quantitative data that would be generated through toxicological testing. Note: The values presented are placeholders and are not based on experimental data for this compound.

Table 1: Acute Toxicity

| Endpoint | Species | Route | Value | Classification |

| LD50 | Rat | Oral | Illustrative: 1500 mg/kg | Harmful if swallowed |

| LD50 | Rabbit | Dermal | Illustrative: >2000 mg/kg | Not classified |

| LC50 | Rat | Inhalation (4h) | Illustrative: 3 mg/L | Harmful if inhaled |

Table 2: Irritation and Sensitization

| Endpoint | Species | Result | Classification |

| Skin Irritation/Corrosion | Rabbit | Illustrative: Irritant | Causes skin irritation |

| Eye Irritation/Corrosion | Rabbit | Illustrative: Severe Irritant | Causes serious eye irritation |

| Skin Sensitization | Mouse | Illustrative: Not a sensitizer | Not classified |

Table 3: Genotoxicity

| Assay | Test System | Metabolic Activation | Result |

| Ames Test | S. typhimurium | With & Without S9 | Illustrative: Negative |

| In Vitro Chromosomal Aberration | Human Lymphocytes | With & Without S9 | Illustrative: Positive |

| In Vivo Micronucleus Test | Mouse Bone Marrow | N/A | Illustrative: Negative |

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These are based on internationally recognized guidelines.

-

Principle: To assess the potential of a test chemical to cause cell death.[6] This is often an initial screening step.[7]

-

Methodology:

-

Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, A549 for lung toxicity) are cultured in appropriate media and conditions.[7]

-

Exposure: Cells are seeded in 96-well plates and exposed to a range of concentrations of this compound for a specified period (e.g., 24 or 48 hours).[7]

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT assay.[8] The MTT reagent is added to the cells, and viable cells with active mitochondria will reduce the MTT to a purple formazan (B1609692) product.[8]

-

Data Analysis: The absorbance of the formazan product is measured using a plate reader. The concentration that inhibits 50% of cell viability (IC50) is calculated.[7]

-

-

Principle: This test evaluates the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[9][10]

-

Methodology:

-

Strains: Several strains of S. typhimurium (e.g., TA98, TA100, TA102) are used to detect different types of mutations.[11]

-

Metabolic Activation: The test is performed with and without the addition of a rat liver homogenate (S9 fraction) to simulate metabolic activation in mammals.[11]

-

Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence of a small amount of histidine.[11]

-

Plating and Incubation: The treated bacteria are plated on a minimal glucose agar (B569324) medium that lacks histidine.[11] The plates are incubated at 37°C for 48 hours.[11]

-

Scoring: Only bacteria that have undergone a reverse mutation can synthesize their own histidine and form colonies.[9] The number of revertant colonies is counted for each concentration and compared to a negative control. A significant, dose-dependent increase in revertant colonies indicates a positive result.[12]

-

-

Principle: This test assesses the potential of a substance to cause localized skin irritation or corrosion.[13] It is typically performed according to OECD Test Guideline 404.[13][14]

-

Methodology:

-

Animal Model: The albino rabbit is the preferred species for this test.[14]

-

Application: A single dose of 0.5 mL (if liquid) of this compound is applied to a small area of clipped skin (approximately 6 cm²) on one animal.[14]

-

Exposure: The test substance is held in contact with the skin with a porous gauze dressing for a 4-hour exposure period.[14]

-

Observation: After the exposure period, the substance is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[13][14]

-

Scoring and Classification: The severity of the skin reactions is scored. If a corrosive effect is not observed in the initial animal, the test is confirmed on two additional animals.[13]

-

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical workflow for assessing the potential hazards of a new chemical substance.

Handling and Safety Precautions

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from heat and sources of ignition.[15]

-

Spill and Disposal: In case of a spill, absorb with an inert material and place in a suitable container for disposal.[4] Dispose of contents/container to an approved waste disposal plant.[3]

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops or persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]

References

- 1. HEALTH EFFECTS - Toxicological Profile for 1-Bromopropane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C9H17Br | CID 23364805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. aksci.com [aksci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. kosheeka.com [kosheeka.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. scispace.com [scispace.com]

- 9. microbiologyinfo.com [microbiologyinfo.com]

- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 12. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 13. nucro-technics.com [nucro-technics.com]

- 14. oecd.org [oecd.org]

- 15. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocol for the Formation of 1-Propylcyclohexylmagnesium Bromide

Abstract

This document provides a detailed protocol for the synthesis of the Grignard reagent, 1-propylcyclohexylmagnesium bromide, from the corresponding tertiary alkyl halide, 1-bromo-1-propylcyclohexane. The formation of Grignard reagents from sterically hindered tertiary halides presents unique challenges, including the potential for side reactions such as elimination and Wurtz coupling. This protocol is optimized to favor the formation of the desired organometallic compound through careful control of reaction conditions and the use of appropriate activation and solvent systems. Additionally, a precise method for the titration and quantification of the synthesized Grignard reagent is described, ensuring accurate determination of its molarity for subsequent reactions. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Grignard reagents are powerful carbon-based nucleophiles that are fundamental to the formation of carbon-carbon bonds in organic synthesis.[1] Their preparation involves the reaction of an organohalide with magnesium metal in an ethereal solvent.[2] While the synthesis of Grignard reagents from primary and secondary alkyl halides is generally straightforward, the formation from tertiary halides, such as this compound, is more challenging. The increased steric hindrance around the carbon-halogen bond can impede the reaction with the magnesium surface and promote competing elimination reactions.[3][4]

The successful formation of tertiary Grignard reagents is highly dependent on the purity of reagents, the complete exclusion of water and atmospheric oxygen, and the activation of the magnesium surface.[5] Tetrahydrofuran (THF) is the preferred solvent over diethyl ether for less reactive halides due to its superior ability to solvate and stabilize the Grignard reagent.[4][6] Activation of the magnesium turnings is crucial to remove the passivating layer of magnesium oxide and expose a fresh, reactive metal surface.[7] Common activators include iodine, 1,2-dibromoethane (B42909), and diisobutylaluminium hydride (DIBAL-H).

This application note provides a comprehensive protocol for the preparation of 1-propylcyclohexylmagnesium bromide, including magnesium activation, reaction setup, and a reliable titration method for accurate concentration determination.

Data Presentation

The successful synthesis of 1-propylcyclohexylmagnesium bromide is contingent on several critical parameters. The following table summarizes the key reaction conditions and expected outcomes. Yields are often influenced by the purity of the starting materials and the efficiency of the magnesium activation.

| Parameter | Recommended Condition/Value | Notes |

| Magnesium Activation | ||

| Activation Method | Iodine (I₂) or 1,2-Dibromoethane | Essential for removing the passivating MgO layer and initiating the reaction.[3] |

| Grignard Reagent Formation | ||

| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is preferred for its higher solvating power with less reactive halides.[4] |

| Reactant Ratio (Mg:Bromide) | 1.2 - 1.5 : 1.0 | A slight excess of magnesium ensures complete consumption of the alkyl halide. |

| Initiation Temperature | Room Temperature to Gentle Warming | The reaction is exothermic; however, gentle heating may be required for initiation. |

| Reaction Temperature | 0 °C to Room Temperature | Slow addition of the bromide helps to control the exotherm and minimize side reactions. |

| Addition Rate | Slow, dropwise | Crucial to maintain a low concentration of the alkyl halide to reduce Wurtz coupling.[4] |

| Reaction Time | 1 - 3 hours | Completion is typically indicated by the consumption of most of the magnesium.[8] |

| Expected Yield | 60 - 85% | Yields can be variable and are sensitive to reaction conditions and substrate purity.[8] |

| Titration | ||

| Method | Titration with sec-Butanol or Menthol (B31143) | Use of 1,10-phenanthroline (B135089) as an indicator provides a distinct color change.[9][10] |

| Indicator | 1,10-Phenanthroline | Forms a colored complex with the Grignard reagent.[11] |

Experimental Protocols

Materials and Reagents

-

This compound

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine crystal (or 1,2-dibromoethane)

-

Anhydrous sec-Butanol (or Menthol)

-

1,10-Phenanthroline

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)

I. Preparation of 1-Propylcyclohexylmagnesium Bromide

Apparatus Setup:

-

Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (or connected to a nitrogen/argon line), a pressure-equalizing dropping funnel, and a rubber septum for the introduction of reagents via syringe.

-

Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) to ensure all moisture is removed. Allow the apparatus to cool to room temperature under the inert atmosphere.

Magnesium Activation:

-

Place magnesium turnings (1.2 equivalents) into the cooled flask.

-

Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the flask.

-

Gently warm the flask with a heat gun under the inert atmosphere until violet vapors of iodine are observed (if using iodine) or bubbling is seen (if using 1,2-dibromoethane). This indicates the activation of the magnesium surface.

-

Allow the flask to cool back to room temperature.

Grignard Reagent Formation:

-

Add a small amount of anhydrous THF to the flask to cover the activated magnesium turnings.

-

In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the magnesium suspension.

-

The reaction should initiate within a few minutes, which can be observed by the disappearance of the iodine color, a gentle reflux of the THF, and the formation of a cloudy, greyish solution. If the reaction does not start, gentle warming of the flask with a water bath or sonication may be necessary.

-

Once the reaction has initiated, cool the flask in an ice-water bath to moderate the exothermic reaction.

-

Slowly add the remaining solution of this compound from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is critical to minimize the formation of Wurtz coupling byproducts.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting dark grey to brownish solution is the Grignard reagent.

II. Titration of the Grignard Reagent

-

In a separate flame-dried, nitrogen-flushed flask equipped with a magnetic stir bar, dissolve a small amount (1-2 mg) of 1,10-phenanthroline in anhydrous THF (5-10 mL).

-

To this indicator solution, add a precisely known volume (e.g., 1.00 mL) of a standard solution of anhydrous sec-butanol in anhydrous THF (e.g., 1.0 M). Alternatively, a precisely weighed amount of anhydrous menthol can be used.[12]

-

Using a dry, gas-tight syringe, slowly add the prepared Grignard reagent solution to the indicator/alcohol mixture while stirring vigorously.

-

The endpoint is reached when the solution develops a persistent reddish-purple or burgundy color, indicating the consumption of all the sec-butanol or menthol and the formation of the magnesium-phenanthroline complex.[9][11]

-

Record the volume of the Grignard reagent added.

-

Calculate the molarity of the Grignard reagent using the following formula:

Molarity of Grignard (M) = (Moles of sec-Butanol or Menthol) / (Volume of Grignard reagent added in Liters)

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and quantification of 1-propylcyclohexylmagnesium bromide.

Signaling Pathway of Grignard Formation

Caption: Simplified mechanism of Grignard reagent formation and potential side reactions.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. benchchem.com [benchchem.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. benchchem.com [benchchem.com]

- 9. Grignard Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. A Convenient Method for Determining the Concentration of Grignard Reagents | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. pittelkow.kiku.dk [pittelkow.kiku.dk]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-1-propylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic substitution and elimination reactions involving the tertiary alkyl halide, 1-Bromo-1-propylcyclohexane. Due to the limited availability of specific experimental data for this compound, this document utilizes data from its close analog, 1-Bromo-1-methylcyclohexane, to illustrate the expected reactivity and provide detailed experimental protocols. These protocols can be adapted for this compound.

Introduction

This compound is a tertiary alkyl halide. Its structure, featuring a bromine atom attached to a tertiary carbon within a cyclohexane (B81311) ring, dictates its reactivity. Due to the steric hindrance around the reaction center and the stability of the resulting tertiary carbocation, this compound predominantly undergoes unimolecular nucleophilic substitution (S(_N)1) and unimolecular elimination (E1) reactions. Bimolecular reactions (S(_N)2 and E2) are generally disfavored.

These reactions are fundamental in organic synthesis and are particularly relevant in drug development for the construction of complex molecular architectures. The competition between substitution and elimination pathways is a key consideration and can be influenced by reaction conditions.

Reaction Pathways: S(_N)1 vs. E1

When this compound is subjected to a weak nucleophile and a polar protic solvent, such as ethanol, it will undergo a solvolysis reaction. The first and rate-determining step for both S(_N)1 and E1 pathways is the formation of a stable tertiary carbocation intermediate. This intermediate can then either be trapped by the nucleophile (S(_N)1) or lose a proton from an adjacent carbon to form an alkene (E1).

Diagram of the Competing S(_N)1 and E1 Pathways:

Caption: Competing S(_N)1 and E1 reaction pathways for this compound.

Quantitative Data Summary

The following table summarizes the expected product distribution for the solvolysis of a tertiary bromocyclohexane (B57405) in ethanol. The data is based on the analogous reaction of 1-Bromo-1-methylcyclohexane, which is expected to exhibit similar reactivity. The ratio of substitution to elimination products is sensitive to temperature, with higher temperatures favoring elimination.[1][2]

| Substrate | Nucleophile/Solvent | Temperature (°C) | S(_N)1 Product | E1 Product(s) | Product Ratio (S(_N)1:E1) |

| 1-Bromo-1-methylcyclohexane | Ethanol | 25 | 1-Ethoxy-1-methylcyclohexane | 1-Methylcyclohexene, Methylenecyclohexane | ~ 64:36 |

| 1-Bromo-1-methylcyclohexane | Ethanol | 55 | 1-Ethoxy-1-methylcyclohexane | 1-Methylcyclohexene, Methylenecyclohexane | ~ 40:60 |

Note: Product ratios are estimates based on qualitative descriptions and data for similar systems. Actual ratios for this compound may vary.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the starting material from the corresponding tertiary alcohol, 1-propylcyclohexanol (B1594168).

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-propylcyclohexanol (1.0 eq.) in dichloromethane (B109758) (CH(_2)Cl(_2)). Cool the solution to 0°C in an ice bath.

-